molecular formula C16H30O3 B12585390 Dodecyl 2-(hydroxymethyl)prop-2-enoate CAS No. 301837-08-1

Dodecyl 2-(hydroxymethyl)prop-2-enoate

Cat. No.: B12585390
CAS No.: 301837-08-1
M. Wt: 270.41 g/mol
InChI Key: SWDRTSAUNXKNAY-UHFFFAOYSA-N
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Description

Dodecyl 2-(hydroxymethyl)prop-2-enoate is an organic compound with the molecular formula C16H30O3. It is an ester derived from acrylic acid and dodecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 2-(hydroxymethyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the appropriate temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-(hydroxymethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Scientific Research Applications

Dodecyl 2-(hydroxymethyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl 2-(hydroxymethyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis or other transformations, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

    Dodecyl acrylate: Similar in structure but lacks the hydroxymethyl group.

    Dodecyl methacrylate: Contains a methyl group on the alpha carbon, making it more sterically hindered.

    Dodecyl 2-(hydroxymethyl)but-2-enoate: Similar structure with an additional carbon in the backbone.

Uniqueness

Dodecyl 2-(hydroxymethyl)prop-2-enoate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and functionality compared to other similar compounds. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

301837-08-1

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

dodecyl 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)15(2)14-17/h17H,2-14H2,1H3

InChI Key

SWDRTSAUNXKNAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)CO

Origin of Product

United States

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